molecular formula C52H62N2S B3050485 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- CAS No. 262607-32-9

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-

Cat. No. B3050485
CAS RN: 262607-32-9
M. Wt: 747.1 g/mol
InChI Key: HKOWLDQLRDHQCO-UHFFFAOYSA-N
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Description

9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as F-BTAA and is used in various research applications.

Mechanism of Action

The mechanism of action of F-BTAA involves the interaction of the compound with various biomolecules. F-BTAA is known to bind to proteins and nucleic acids, resulting in changes in their fluorescence properties. This interaction is thought to be due to the formation of hydrogen bonds and hydrophobic interactions between F-BTAA and the biomolecules.
Biochemical and Physiological Effects:
F-BTAA has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or proliferation and has no significant effect on animal behavior or physiology. However, further studies are needed to determine the long-term effects of F-BTAA exposure.

Advantages and Limitations for Lab Experiments

One of the main advantages of F-BTAA is its strong fluorescence properties, which make it useful for various imaging applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, F-BTAA has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain applications. Additionally, further studies are needed to determine the optimal conditions for F-BTAA imaging and to optimize its performance in various experimental settings.

Future Directions

There are several future directions for F-BTAA research. One potential application is in the development of new imaging probes for biomedical research. F-BTAA could be modified to target specific biomolecules or to improve its solubility and performance in aqueous solutions. Additionally, F-BTAA could be used in combination with other imaging probes to improve the sensitivity and specificity of imaging studies. Finally, further studies are needed to determine the long-term effects of F-BTAA exposure and to optimize its use in various experimental settings.
Conclusion:
In conclusion, F-BTAA is a unique chemical compound that has gained significant attention in scientific research due to its strong fluorescence properties. This compound has been used in various imaging applications and has shown minimal toxicity in vitro and in vivo. Although F-BTAA has some limitations, it has several advantages that make it useful for various research applications. Future research directions for F-BTAA include the development of new imaging probes, optimization of its performance in various experimental settings, and determination of its long-term effects on animal behavior and physiology.

Scientific Research Applications

F-BTAA has been widely used in scientific research due to its unique fluorescent properties. This compound exhibits strong fluorescence in the blue region of the spectrum, making it useful for various imaging applications. F-BTAA has been used as a fluorescent probe for the detection of various biomolecules such as proteins, DNA, and RNA. It has also been used in cell imaging studies and in vivo imaging of small animals.

properties

IUPAC Name

7-(1,3-benzothiazol-2-yl)-9,9-didecyl-N,N-diphenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H62N2S/c1-3-5-7-9-11-13-15-25-37-52(38-26-16-14-12-10-8-6-4-2)47-39-41(51-53-49-31-23-24-32-50(49)55-51)33-35-45(47)46-36-34-44(40-48(46)52)54(42-27-19-17-20-28-42)43-29-21-18-22-30-43/h17-24,27-36,39-40H,3-16,25-26,37-38H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWLDQLRDHQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H62N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444910
Record name 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

262607-32-9
Record name 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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